molecular formula C6H10N4O B3030718 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol CAS No. 945262-31-7

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol

Cat. No. B3030718
M. Wt: 154.17
InChI Key: CDGXEUWHBCAHIJ-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol” is a small organic molecule that is part of a focused library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a building block in medicinal chemistry and has been used to create a variety of derivatives with different substituents in position 3 . The compound is also available commercially .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available nonexpensive reagents . A novel chiral synthesis of 5,6,7, (8-substituted)-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazines using N-sp3 protective groups has been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole and a piperazine, both of which are condensed . The molecular formula is C6H10O1N4 .


Chemical Reactions Analysis

The compound has been used in the development of piperazine-fused triazoles . It has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reactions : Research has explored the synthesis of related [1,2,4]triazolo[4,3-c]pyrimidinium- and [1,2,4]triazolo[4,3-a]pyrazinium-3-aminides, detailing their reactions with methanol and ethanol (Crabb et al., 1997).
  • Cyclocondensation Studies : Cyclocondensation of related compounds like 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine and hydrazine has been examined, yielding various triazole derivatives (Desenko et al., 1998).
  • Valence Bond Isomerization : Research on valence bond isomerization of fused [1,2,3]Triazolium salts, including [1,2,3]triazolo[1,5-a]pyrazinium salts, was conducted to understand their reaction pathways and product formation (Béres et al., 1999).

Pharmacological Applications

  • P2X7 Receptor Antagonists : Methyl substituted derivatives of the compound have been investigated as potent rat and human P2X7 antagonists, useful in studying models of depression and epilepsy (Rudolph et al., 2015).
  • c-Met Kinase Inhibitors : Some novel derivatives were synthesized as potential c-Met kinase inhibitors, a target for small-molecule-drug discovery in cancer treatments (Ye et al., 2012).

Building Blocks for Drug Design

  • Functionalized Building Blocks : The compound's derivatives have been used as functionalized building blocks for lead-like compound design, including stimulation of glucagon-like peptide-1 (GLP-1) secretion, relevant in anti-diabetes drug leads (Mishchuk et al., 2016).

Antiviral and Antitumoral Activity

  • Anticoronavirus and Antitumoral Activity : Derivatives of the compound were synthesized and tested for their in vitro anticoronavirus and antitumoral activity, revealing how structural variations can influence biological properties (Jilloju et al., 2021).

Enantioselective Production

  • Chiral Intermediate Production : The compound has been used in the enantioselective production of chiral intermediates for drugs like sitagliptin, an anti-diabetic medication (Wei et al., 2016).

Future Directions

The compound has potential for further synthetic application for medicinally oriented synthesis . It is part of a focused library of compounds that can be used as building blocks in medicinal chemistry . The compound is also a part of ongoing research into the development of piperazine-fused triazoles .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGXEUWHBCAHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CO)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669276
Record name (5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol

CAS RN

945262-31-7
Record name (5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol
Reactant of Route 2
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol
Reactant of Route 3
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol
Reactant of Route 4
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol
Reactant of Route 5
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol

Citations

For This Compound
2
Citations
OV Borysov, VV Voloshchuk, MA Nechayev… - Chemistry of …, 2023 - Springer
The article highlights the challenges and opportunities in the development of the piperazine-fused triazoles. Approaches toward medicinal chemistry relevant building blocks based on [1…
Number of citations: 4 link.springer.com
UK Velagapudi, MF Langelier… - Journal of medicinal …, 2019 - ACS Publications
Poly(adenosine 5′-diphosphate-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that block the catalytic activity of PARP proteins. Optimization of our lead …
Number of citations: 30 pubs.acs.org

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